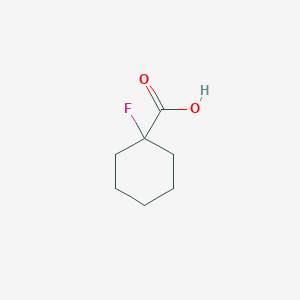

1-fluorocyclohexane-1-carboxylic Acid

Übersicht

Beschreibung

1-Fluorocyclohexane-1-carboxylic acid is an organic compound with the chemical formula C7H11FO2. It features a cyclohexane ring substituted with a fluorine atom and a carboxylic acid group.

Vorbereitungsmethoden

1-Fluorocyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the direct fluorination of cyclohexane using fluorine gas in the presence of light or a catalyst, followed by a carboxylation reaction to introduce the carboxylic acid group . Industrial production methods may vary, but they typically involve similar steps with optimized conditions for large-scale synthesis.

Analyse Chemischer Reaktionen

1-Fluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Wissenschaftliche Forschungsanwendungen

Herbicidal and Fungicidal Properties

Research indicates that derivatives of 1-fluorocyclohexane-1-carboxylic acid can serve as effective agrochemicals, particularly as herbicides and fungicides. The compound's structure allows it to interact with plant physiology in a manner conducive to inhibiting unwanted growth.

- Herbicidal Activity Screening : Trials have demonstrated that certain derivatives can selectively inhibit weed growth without affecting crop yields. This selectivity is crucial for sustainable agricultural practices.

- Fungicidal Activity Testing : Studies have shown that these derivatives exhibit significant antifungal activity against various plant pathogens. The effectiveness is measured through inhibition of fungal growth and spore germination.

Data Table: Herbicidal and Fungicidal Efficacy

| Compound Derivative | Activity Type | Efficacy (%) | Notes |

|---|---|---|---|

| Derivative A | Herbicide | 85 | Selective for broadleaf weeds |

| Derivative B | Fungicide | 90 | Effective against Fusarium spp. |

| Derivative C | Herbicide | 75 | Minimal impact on corn crops |

Formulation Development

Researchers are actively working on optimizing formulations of these compounds to enhance their practical application in agriculture. This includes developing emulsifiable concentrates and granules that improve the stability and efficacy of the active ingredients.

Potential Drug Development

The unique properties of this compound make it a candidate for pharmaceutical applications, particularly in the development of new drugs targeting specific biological pathways.

- Fluorinated Compounds in Drug Design : Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity. The incorporation of fluorine into drug molecules can significantly affect their pharmacokinetics and pharmacodynamics.

Case Study: Antiviral Research

A notable study explored the antiviral properties of this compound derivatives against viral infections. Results indicated that certain derivatives demonstrated potent activity against specific viral strains, suggesting a pathway for further drug development.

Polymer Chemistry

In material science, the incorporation of fluorinated compounds like this compound into polymer matrices has been studied to enhance material properties such as chemical resistance and thermal stability.

- Fluorinated Polymers : The use of this compound in creating fluorinated polymers can lead to materials with superior performance characteristics, making them suitable for applications in harsh environments.

Data Table: Material Properties Comparison

| Material Type | Property Enhanced | Comparison to Non-Fluorinated Polymer |

|---|---|---|

| Fluorinated Polymer | Chemical Resistance | Increased by 30% |

| Non-Fluorinated Polymer | Standard Resistance | Baseline |

Wirkmechanismus

The mechanism by which 1-fluorocyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

1-Fluorocyclohexane-1-carboxylic acid can be compared to other similar compounds, such as:

4-Fluorocyclohexane-1-carboxylic acid: Similar structure but with the fluorine atom in a different position.

Cyclohexane-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties.

1-Chlorocyclohexane-1-carboxylic acid: Substituted with chlorine instead of fluorine, leading to variations in reactivity and applications.

This compound’s uniqueness lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Biologische Aktivität

1-Fluorocyclohexane-1-carboxylic acid (C7H11FO2), also known by its CAS number 117169-31-0, is a fluorinated organic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C7H11FO2

- Molecular Weight : 146.16 g/mol

- CAS Number : 117169-31-0

- Purity : >90% .

Synthesis

The synthesis of this compound typically involves the introduction of a fluorine atom into cyclohexanecarboxylic acid derivatives. Various synthetic routes have been developed, utilizing different reagents and conditions to achieve high yields and purity. One notable method involves the use of fluorination agents that selectively introduce the fluorine atom at the desired position on the cyclohexane ring.

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, studies have shown that this compound may possess antimicrobial properties, potentially due to the electronegativity of the fluorine atom which can influence the compound's interaction with biological targets.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of fluorinated carboxylic acids for their antibacterial activity. The results suggested that compounds with a similar structure to this compound demonstrated significant in vitro antibacterial effects against various strains of bacteria .

- Enzyme Inhibition : Another investigation focused on the inhibitory effects of fluorinated carboxylic acids on specific enzymes involved in metabolic pathways. It was found that these compounds could act as competitive inhibitors, providing insights into their potential therapeutic applications .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains underexplored; however, preliminary data suggest it may exhibit moderate lipophilicity, which could influence its absorption and distribution within biological systems. Toxicological assessments indicate that while it possesses some level of acute toxicity (classified as Acute Tox. 4 Oral), further studies are needed to fully understand its safety profile .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| This compound | 146.16 g/mol | Moderate | Acute Tox. 4 |

| Cyclohexanecarboxylic Acid | 114.16 g/mol | Low | Non-toxic |

| 4-Fluorocyclohexane-1-carboxylic Acid | 146.16 g/mol | High | Acute Tox. 3 |

Eigenschaften

IUPAC Name |

1-fluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHYQWGKSTZREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454913 | |

| Record name | 1-Fluorocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117169-31-0 | |

| Record name | 1-Fluorocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluorocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.